molecular formula C15H15NO4 B1574443 ZEN-3694

ZEN-3694

カタログ番号 B1574443
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

科学的研究の応用

BET Bromodomain Inhibition in Cancer Treatment

ZEN-3694, a novel BET bromodomain inhibitor, has shown efficacy in treating a variety of solid tumor and hematological malignancies. It works by inhibiting the interaction of acetylated histone peptide with BET proteins, leading to suppression of cancer cell proliferation and MYC mRNA expression. Its effectiveness has been demonstrated in various cancer types, including breast, prostate, lung, melanoma, AML, and DLBCL, both alone and in combination with standard care and targeted therapies (Attwell et al., 2015).

Enhancing Response to Androgen-Signaling Inhibitors

In metastatic castration-resistant prostate cancer (mCRPC), ZEN-3694 combined with enzalutamide has shown potential efficacy and acceptable tolerability. This combination was particularly effective in patients with low androgen receptor transcriptional activity, suggesting ZEN-3694 as a valuable treatment option for ASI-resistant mCRPC (Aggarwal et al., 2020).

Targeting Tumor Immune Escape Mechanisms

ZEN-3694 targets several pathways that suppress anti-tumor immune responses, making it a promising candidate for combination with cancer immunotherapies. It downregulates immune checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and inhibits Treg cell differentiation and function. This broad range of immunomodulatory effects supports its potential synergy with various immunotherapies (Attwell et al., 2016).

Overcoming Resistance to CDK4/6 Inhibitors in Breast Cancer

ZEN-3694 has been identified as a potential therapy to reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. It effectively inhibits proliferation and induces apoptosis in resistant cell lines, offering a new strategy for treating advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment Regimens with AI

The use of CURATE.AI, an AI platform, to modulate the dosing of ZEN-3694 and enzalutamide in metastatic prostate cancer has demonstrated increased treatment efficacy and tolerance. This approach highlights the potential of AI to enhance the effectiveness of combination therapies involving ZEN-3694 (Pantuck et al., 2018).

Targeting Endocrine Therapy Resistance

ZEN-3694, along with ZEN-3309, has been shown to target several mechanisms of resistance to endocrine therapies in preclinical models of ER+ breast cancers. This finding suggests BET inhibitors as a novel therapeutic strategy for patients with ER+ breast cancer developing resistance to endocrine therapies and CDK4/6 inhibitors (Kharenko et al., 2018).

特性

製品名

ZEN-3694

分子式

C15H15NO4

外観

Solid powder

同義語

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。